(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 27-Hydroxymangiferolic acid involves several steps, starting from the extraction of triterpenoids from the mango tree. The compound can be isolated using techniques such as liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy . The synthetic route typically involves the hydroxylation of mangiferolic acid at the 27th position, which can be achieved using specific reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of 27-Hydroxymangiferolic acid is not widely documented. it is likely that large-scale extraction from natural sources, followed by purification using chromatographic techniques, would be the primary method of production .
Chemical Reactions Analysis
Types of Reactions
27-Hydroxymangiferolic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 27th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl group can be substituted with other functional groups to create new compounds with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives of 27-Hydroxymangiferolic acid, each with unique biological properties .
Scientific Research Applications
27-Hydroxymangiferolic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 27-Hydroxymangiferolic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cell proliferation and apoptosis. The compound’s anticancer activity is attributed to its ability to induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, its antitrypanosomal activity is linked to the inhibition of key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Isomangiferolic acid
- 27-Hydroxymangiferonic acid
- 27-Hydroxyisomangiferolic acid
Uniqueness
27-Hydroxymangiferolic acid is unique due to its specific hydroxylation at the 27th position, which imparts distinct biological activities compared to other similar compounds. Its potent anticancer and antitrypanosomal properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C30H48O4 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)hept-2-enoic acid |
InChI |
InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34) |
InChI Key |
YWPLTMNXKKXXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
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